1-(环戊烷羰基)吡咯烷-3-羧酸

描述

1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物发现

吡咯烷是一个用于新型生物活性化合物的通用支架 . 医药化学家广泛使用五元吡咯烷环来获得用于治疗人类疾病的化合物 . 由于sp3杂化、对分子立体化学的贡献以及由于环非平面性而增加的三维(3D)覆盖率,这种饱和支架的兴趣因有效探索药效基团空间的可能性而增强 .

不对称有机催化

吡咯烷基有机催化剂已用于不对称合成 . 例如,天然氨基酸脯氨酸,一种吡咯烷衍生物,已被用于催化不对称分子内羟醛反应 . 这导致了现代不对称有机催化的发展 .

生物活性化合物的合成

取代的手性吡咯烷是生物活性天然和合成化合物中常见的杂环结构基序 . 该支架在有机合成中也起着至关重要的作用,是许多配体的结构特征 .

立体异构性研究

吡咯烷环的一个重要特征是碳的立体异构性 . 由于对映选择性蛋白质的不同结合方式,不同的立体异构体和取代基的空间取向会导致药物候选物的不同生物学特性 .

吡咯烷-3-羧酸衍生物的合成

吡咯烷-3-羧酸衍生物已通过不对称迈克尔加成反应合成 . 该方法允许简洁地合成高度对映体富集的5-烷基取代的吡咯烷-3-羧酸 .

6. 空间因素对生物活性的影响 通过比较吡咯烷与母体芳香吡咯和环戊烷的物理化学参数,已经研究了空间因素对生物活性的影响 . 这导致了对所研究化合物的结构-活性关系 (SAR) 的见解 .

生物活性

1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structural characteristics, and potential therapeutic applications.

Chemical Structure

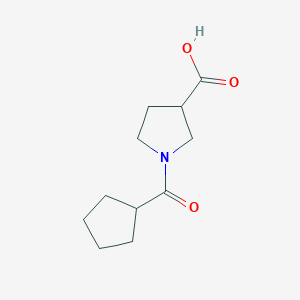

The compound 1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid can be structurally represented as follows:

This structure includes a pyrrolidine ring, a cyclopentanecarbonyl group, and a carboxylic acid functional group, which contribute to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid against various pathogens. For instance, research conducted on derivatives of this compound has demonstrated effectiveness against Gram-positive bacteria and fungi. The following table summarizes the antimicrobial efficacy observed in various studies:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective |

The mechanism underlying the antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with protein synthesis. Cyclic tetrapeptides, similar to 1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid, have been shown to act as inhibitors of protein synthesis in various bacterial strains .

Case Study 1: Isolation from Streptomyces

1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid was isolated from the endophytic bacterium Streptomyces barakatei. This strain exhibited notable antifungal properties, particularly against Candida species. The isolation process involved purification techniques such as chromatography and spectroscopic analysis to confirm the structure and activity of the compound .

Case Study 2: Synthetic Derivatives

A series of synthetic derivatives based on the core structure of 1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid were evaluated for their biological activities. One derivative demonstrated a significant increase in potency against arginase enzymes, which are implicated in various pathological conditions including cancer and cardiovascular diseases. The lead candidate exhibited IC50 values in the nanomolar range, indicating high potency .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid. Preliminary data suggest that compounds in this class exhibit favorable bioavailability profiles with low toxicity in vitro. Further studies are needed to establish detailed pharmacokinetic parameters and safety profiles.

属性

IUPAC Name |

1-(cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10(8-3-1-2-4-8)12-6-5-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXNGRHIUCDQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。